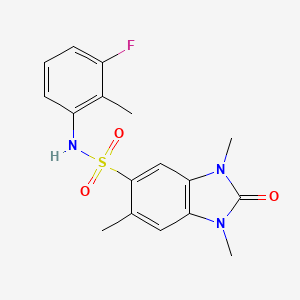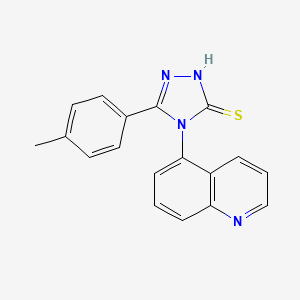![molecular formula C28H29N3O7 B14943549 ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943549.png)
ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features multiple functional groups, including hydroxyl, methoxy, indole, and pyridinecarboxylate, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. Key steps may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the indole moiety: This step may involve coupling reactions such as the Suzuki or Heck reaction.
Functional group modifications: Hydroxylation, methoxylation, and esterification reactions are employed to introduce the hydroxyl, methoxy, and ethyl ester groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the carbonyl groups may produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
相似化合物的比较
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: This compound shares similar structural features but may differ in specific functional groups or substituents.
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Another structurally related compound with potential differences in biological activity and chemical reactivity.
属性
分子式 |
C28H29N3O7 |
|---|---|
分子量 |
519.5 g/mol |
IUPAC 名称 |
ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C28H29N3O7/c1-3-38-28(36)20-15-31-27(35)25(26(20)34)19(16-8-9-23(37-2)22(32)12-16)13-24(33)29-11-10-17-14-30-21-7-5-4-6-18(17)21/h4-9,12,14-15,19,30,32H,3,10-11,13H2,1-2H3,(H,29,33)(H2,31,34,35) |
InChI 键 |
DKQHPJYKYJOGOB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC(=C(C=C4)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


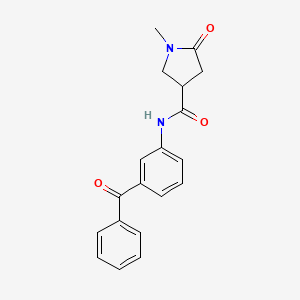
![3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B14943477.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-bromophenyl)-5-(furan-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14943484.png)
![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B14943495.png)
![5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14943500.png)
![1-(4-Fluorophenyl)-3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943507.png)
![1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14943510.png)
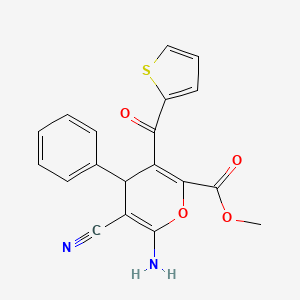
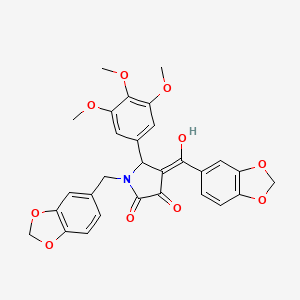
![2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14943542.png)
![7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943547.png)
